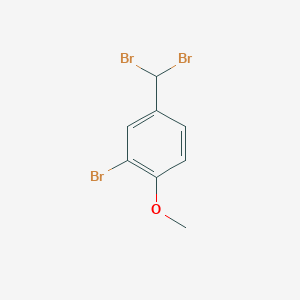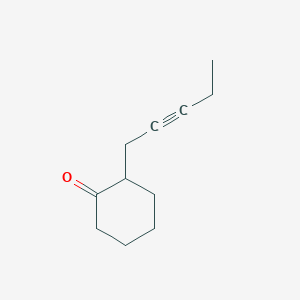
2-(Pent-2-yn-1-yl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pent-2-yn-1-yl)cyclohexan-1-one is an organic compound with the molecular formula C12H18O It is a cyclohexanone derivative where a pent-2-yn-1-yl group is attached to the second carbon of the cyclohexanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-2-yn-1-yl)cyclohexan-1-one can be achieved through several methods. One common approach involves the alkylation of cyclohexanone with a suitable alkyne precursor under basic conditions. For example, the reaction of cyclohexanone with pent-2-yn-1-yl bromide in the presence of a strong base like sodium hydride can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and safely.
化学反応の分析
Types of Reactions
2-(Pent-2-yn-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The alkyne group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-(Pent-2-yn-1-yl)cyclohexan-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-(Pent-2-yn-1-yl)cyclohexan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The alkyne group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. Pathways involved may include enzyme inhibition or activation, as well as binding to specific receptors.
類似化合物との比較
Similar Compounds
Cyclohexanone: A simpler ketone with a cyclohexane ring.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring.
Pent-2-yn-1-ol: An alkyne alcohol with a similar alkyne group.
Uniqueness
2-(Pent-2-yn-1-yl)cyclohexan-1-one is unique due to the presence of both a cyclohexanone ring and an alkyne group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
81850-30-8 |
|---|---|
分子式 |
C11H16O |
分子量 |
164.24 g/mol |
IUPAC名 |
2-pent-2-ynylcyclohexan-1-one |
InChI |
InChI=1S/C11H16O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h10H,2,5-9H2,1H3 |
InChIキー |
JBVMJVWNAIMYGL-UHFFFAOYSA-N |
正規SMILES |
CCC#CCC1CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


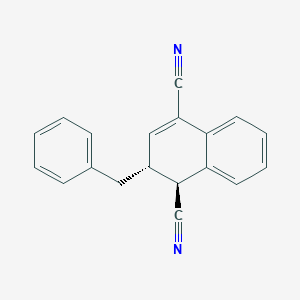
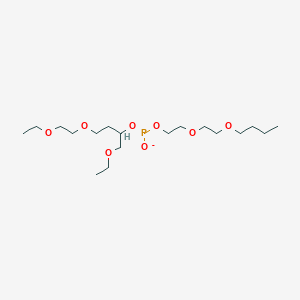
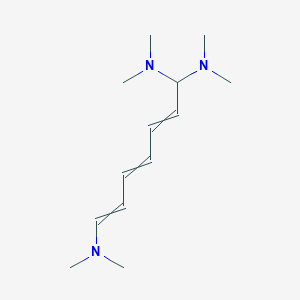
![N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline](/img/structure/B14427710.png)
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
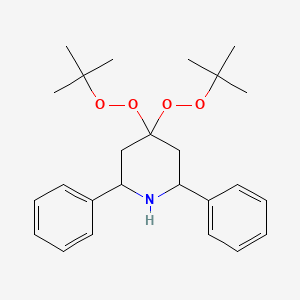
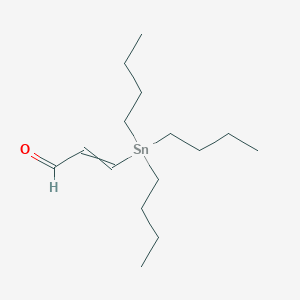
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
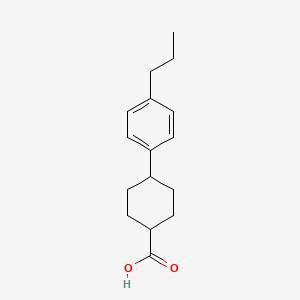
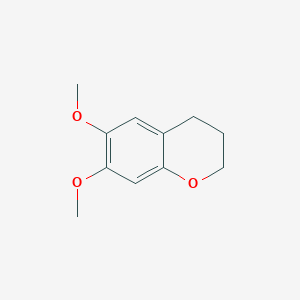
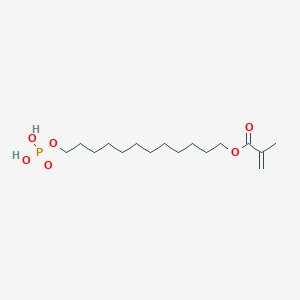
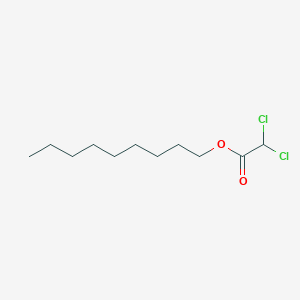
![3-[(3-Methylbut-2-en-1-yl)oxy]but-1-ene](/img/structure/B14427788.png)
